molecular formula C12H12F3NO3 B2799622 N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide CAS No. 2094201-90-6

N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide

Cat. No.: B2799622
CAS No.: 2094201-90-6
M. Wt: 275.227
InChI Key: JVKWOXLTXFSHOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-methoxy-6-(trifluoromethoxy)benzyl chloride with prop-2-enamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amide group can produce amines.

Scientific Research Applications

N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide
  • N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide

Uniqueness

This compound stands out due to its unique trifluoromethoxy group, which imparts enhanced stability and bioavailability compared to similar compounds. This makes it a valuable candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-3-11(17)16-7-8-9(18-2)5-4-6-10(8)19-12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWOXLTXFSHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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